7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-bromoimidazole with cyanogen bromide in the presence of a base, leading to the formation of the desired triazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: This compound is structurally similar but contains an amine group instead of a ketone.
7-Bromoimidazo[1,2-a]pyrazine: Another related compound with a different ring structure but similar bromine substitution.
Uniqueness
7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific ring structure and the presence of both bromine and a ketone group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H3BrN4O |
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Molecular Weight |
215.01 g/mol |
IUPAC Name |
7-bromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H3BrN4O/c6-5-7-1-3-4(11)8-2-9-10(3)5/h1-2H,(H,8,9,11) |
InChI Key |
MEIXDFAFCCIQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=N1)Br |
Origin of Product |
United States |
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